molecular formula C5H6FNO2 B1500898 1-Acetyl-4-fluoroazetidin-2-one

1-Acetyl-4-fluoroazetidin-2-one

Cat. No.: B1500898
M. Wt: 131.1 g/mol
InChI Key: SBTIYZDRRYRALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-fluoroazetidin-2-one is a four-membered β-lactam derivative characterized by an acetyl group at position 1 and a fluorine atom at position 4 of the azetidin-2-one ring. The fluorine atom enhances electronegativity and metabolic stability, while the acetyl group may influence lipophilicity and steric interactions.

Properties

Molecular Formula

C5H6FNO2

Molecular Weight

131.1 g/mol

IUPAC Name

1-acetyl-4-fluoroazetidin-2-one

InChI

InChI=1S/C5H6FNO2/c1-3(8)7-4(6)2-5(7)9/h4H,2H2,1H3

InChI Key

SBTIYZDRRYRALP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC1=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 1-Acetyl-4-fluoroazetidin-2-one with two structurally related azetidin-2-one derivatives: Ezetimibe (a cholesterol absorption inhibitor) and 4-(2-Aminophenoxy)azetidin-2-one (a versatile research compound).

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
This compound Acetyl (C1), Fluoro (C4) C₅H₇FNO₂ 132 Potential intermediate in β-lactam synthesis; unexplored pharmacological applications High electronegativity (F), moderate lipophilicity (acetyl), reactive β-lactam ring
Ezetimibe 4-Fluorophenyl (C1), 4-hydroxyphenyl (C4), 3-(4-fluorophenyl)-3-hydroxypropyl (C3) C₂₄H₂₁F₂NO₃ 409 Cholesterol absorption inhibition (used in hypercholesterolemia therapy) Enhanced metabolic stability (fluorine), hydrogen-bonding capacity (hydroxy groups)
4-(2-Aminophenoxy)azetidin-2-one 2-Aminophenoxy (C4) C₉H₁₀N₂O₂ 178 Pharmaceutical, agrochemical, and material science research Reactivity for derivatization (amino group), solubility in polar solvents

Key Differences and Implications

  • Substituent Complexity: Ezetimibe features bulky aromatic and hydroxypropyl groups, enabling selective interactions with biological targets (e.g., Niemann-Pick C1-Like 1 protein) . In contrast, this compound’s simpler structure may limit target specificity but enhance synthetic accessibility. The aminophenoxy group in 4-(2-Aminophenoxy)azetidin-2-one provides a reactive site for crosslinking or functionalization, unlike the acetyl group in the target compound, which is less reactive .
  • Electronic and Steric Effects: Fluorine’s electronegativity in both this compound and Ezetimibe improves binding affinity and metabolic resistance. However, Ezetimibe’s dual fluorine atoms and hydroxypropyl chain enhance both hydrophobicity and hydrogen-bonding capacity .
  • The target compound’s lack of complex substituents may limit direct pharmacological use but positions it as a precursor for drug development. 4-(2-Aminophenoxy)azetidin-2-one’s versatility in material science (e.g., polymer synthesis) underscores the azetidinone scaffold’s adaptability, a trait that could be exploited in modifying this compound for non-pharmaceutical uses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.